molecular formula C9H5F3N2O2 B13473069 1-(trifluoromethyl)-1H-indazole-3-carboxylic acid

1-(trifluoromethyl)-1H-indazole-3-carboxylic acid

Cat. No.: B13473069
M. Wt: 230.14 g/mol
InChI Key: FXOOKLNORLMNBI-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a compound that belongs to the class of indazole derivatives. The presence of a trifluoromethyl group (-CF₃) in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a catalyst . The reaction conditions often include the use of a base like cesium fluoride (CsF) to facilitate the formation of the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid oxides, while reduction can produce indazole-3-methanol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target . The electron-withdrawing nature of the trifluoromethyl group also plays a crucial role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is unique due to its specific indazole core structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to other trifluoromethyl-containing compounds .

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

1-(trifluoromethyl)indazole-3-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)14-6-4-2-1-3-5(6)7(13-14)8(15)16/h1-4H,(H,15,16)

InChI Key

FXOOKLNORLMNBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2C(F)(F)F)C(=O)O

Origin of Product

United States

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